2-(2,4,6-Tribromophenyl)acetonitrile
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Overview
Description
2-(2,4,6-Tribromophenyl)acetonitrile is an organic compound with the molecular formula C8H4Br3N. It is a derivative of acetonitrile, where the phenyl ring is substituted with three bromine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Tribromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Tribromophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4,6-tribromophenyl)acetic acid.
Reduction: Formation of 2-(2,4,6-tribromophenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(2,4,6-Tribromophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Tribromophenyl)acetonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Uniqueness
2-(2,4,6-Tribromophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H4Br3N |
---|---|
Molecular Weight |
353.84 g/mol |
IUPAC Name |
2-(2,4,6-tribromophenyl)acetonitrile |
InChI |
InChI=1S/C8H4Br3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI Key |
UDWVHCZATQCGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CC#N)Br)Br |
Origin of Product |
United States |
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